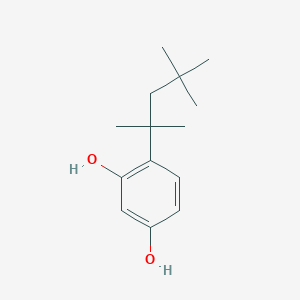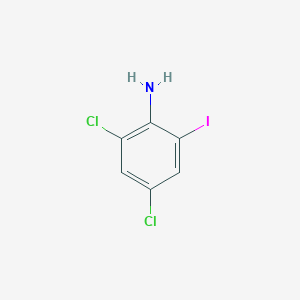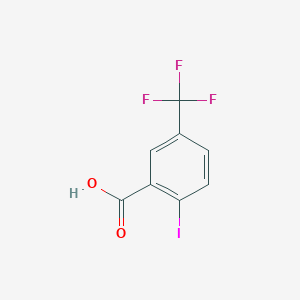![molecular formula C10H6N2O4S B079549 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 36140-65-5](/img/structure/B79549.png)
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolidinedione derivatives, including 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, typically involves the Knoevenagel condensation or Claisen condensation reactions. These methods allow for the incorporation of various substituents on the thiazolidinedione core, influencing the compound's biological activity. The synthesis process is characterized by the use of specific catalysts and conditions that promote the formation of the desired product with high yield and purity (Chandrappa et al., 2008).
Molecular Structure Analysis
The molecular structure of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is crucial in determining its chemical behavior and interaction with biological targets. The compound's structure has been elucidated using spectroscopic methods such as NMR, LC/MS, and FTIR, revealing the presence of the nitro group and its positioning on the phenyl ring, which is essential for its activity. The planarity and electronic distribution within the molecule also play a vital role in its reactivity and biological interactions (Fatma et al., 2018).
Chemical Reactions and Properties
Thiazolidinediones, including this compound, participate in various chemical reactions that modify their structure and enhance their biological activity. These reactions may involve the addition or substitution of functional groups at different positions of the molecule. The presence of the nitro group and the thiazolidinedione core facilitates interactions with biological targets, leading to the compound's antiproliferative and antimicrobial activities. The electronic and steric effects of the substituents significantly influence the compound's reactivity and its ability to undergo chemical transformations (Prakash et al., 2011).
Physical Properties Analysis
The physical properties of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical in determining the compound's suitability for various applications, including its use in biological studies and potential pharmaceutical formulations. The crystalline structure and morphology can be assessed using techniques like X-ray diffraction, providing insights into the compound's physical characteristics and behavior under different conditions (Yathirajan et al., 2005).
Chemical Properties Analysis
The chemical properties of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, such as reactivity, stability, and interaction with other molecules, are determined by its functional groups and molecular structure. These properties are essential for understanding the compound's mechanism of action, its interaction with biological targets, and its potential therapeutic applications. The compound's ability to form bonds with proteins and other biological molecules is a key factor in its biological activity and pharmacological profile (Sakib et al., 2021).
科学的研究の応用
Antiproliferative Activity Against Human Cancer Cell Lines
- A study found that certain derivatives of thiazolidine-2,4-dione, including compounds with a nitro group on the thiazolidinone moiety, displayed potent antiproliferative activity against various carcinoma cell lines, highlighting their potential in cancer treatment (Chandrappa et al., 2008).
Corrosion Inhibition for Mild Steel
- Research demonstrated that thiazolidinedione derivatives are effective inhibitors of mild steel corrosion in hydrochloric acid solutions. This suggests their application in industrial settings for protecting metals against corrosion (Yadav et al., 2015).
Antimicrobial Activity
- Various N-substituted derivatives of 5-arylidene-thiazolidine-2,4-diones have been synthesized and shown to possess significant antimicrobial activity against different strains of bacteria and fungi. This indicates their potential use in developing new antimicrobial agents (Stana et al., 2014).
Potential Pharmacological Profile
- Computational studies on 5-(3-nitro-arylidene)-thiazolidine-2,4-dione derivatives have indicated their potential biological and pharmacological activities. This could guide the synthesis of new drugs with increased pharmacological activity (Sakib et al., 2021).
Anti-Inflammatory and Anticancer Properties
- A particular derivative of thiazolidine-2,4-dione demonstrated notable anti-inflammatory and antibreast cancer activities, suggesting its potential as a therapeutic agent (Uwabagira & Sarojini, 2019).
Aldose Reductase Inhibitors
- Some thiazolidine-2,4-dione derivatives have been identified as potent aldose reductase inhibitors, which could be beneficial in managing diabetic complications (Sohda et al., 1982).
特性
IUPAC Name |
5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOOVMMYAYKAGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

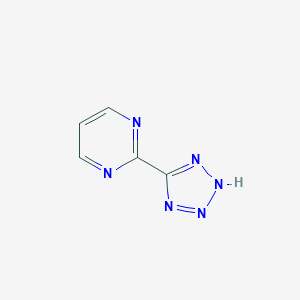
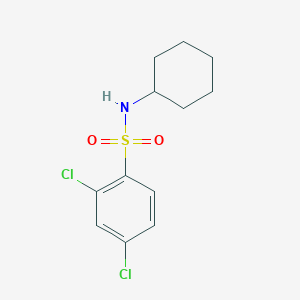

![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)
